Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

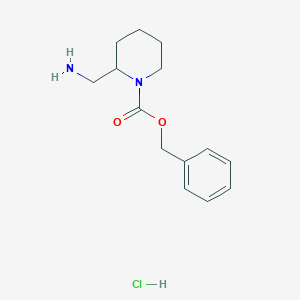

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chiral organic compound with the IUPAC name benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride . Its molecular formula is C₁₄H₂₁ClN₂O₂ , with a molecular weight of 284.78 g/mol . The compound’s structure comprises:

- Piperidine core : A six-membered saturated nitrogen-containing heterocycle.

- Aminomethyl substituent : A primary amine (-CH₂NH₂) attached to the second carbon of the piperidine ring.

- Benzyl ester group : A phenylmethyl (benzyl) ester linked to the nitrogen of the piperidine ring.

- Hydrochloride salt : Enhances stability and solubility via protonation of the amine group.

Table 1: Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₂₁ClN₂O₂ | |

| Molecular weight | 284.78 g/mol | |

| CAS number | 1217653-34-3 | |

| IUPAC name | Benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride |

The chiral center at C2 (attached to the aminomethyl group) dictates the compound’s stereochemical properties.

Crystallographic Analysis and Conformational Studies

Crystallographic studies of related piperidine derivatives reveal critical insights into the compound’s conformational preferences. Key findings include:

Piperidine Ring Conformation

The piperidine ring typically adopts a chair conformation , with substituents occupying axial or equatorial positions to minimize steric strain. For N-acylpiperidines (e.g., benzyl esters), pseudoallylic strain favors an axial orientation of substituents at C2. This strain arises from repulsion between the lone pair of the nitrogen and adjacent substituents.

Hydrogen Bonding and Packing

In crystalline forms, hydrogen bonds between the hydrochloride counterion and the aminomethyl group stabilize the structure. For example, in related compounds, such interactions create continuous chains or lattice networks. The hydrochloride salt’s presence also improves crystallinity by reducing conformational flexibility.

Table 2: Conformational Preferences

| Substituent Position | Preferred Orientation | Energy Difference (ΔG) | Source |

|---|---|---|---|

| C2 (aminomethyl) | Axial | Up to −3.2 kcal/mol | |

| C1 (benzyl ester) | Equatorial | Minimal steric strain |

Spectroscopic Profiling

Spectroscopic techniques provide critical data for structural elucidation.

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Aminomethyl group : A singlet at δ 3.45 ppm (2H, NH₂CH₂).

- Piperidine ring : Multiplets for axial and equatorial protons (δ 1.5–2.5 ppm).

- Benzyl group : Aromatic protons at δ 7.35 ppm (m, 5H).

¹³C NMR :

Infrared (IR) Spectroscopy

Key peaks include:

- N-H stretch : Broad peak at 3300–3500 cm⁻¹.

- C=O stretch : Strong peak at 1700–1750 cm⁻¹.

- C-H bending (piperidine) : Peaks at 1450–1470 cm⁻¹.

Mass Spectrometry

The molecular ion peak appears at m/z 271.1 [M+H]⁺ , confirming the molecular formula. Fragmentation patterns include loss of the benzyl group (91 amu) and cleavage of the piperidine ring.

Table 3: Spectroscopic Data

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | δ 7.35 (5H, benzyl), δ 3.45 (2H, NH₂CH₂) | |

| IR | 3300–3500 cm⁻¹ (N-H), 1700–1750 cm⁻¹ (C=O) | |

| Mass Spectrometry | m/z 271.1 [M+H]⁺ |

Comparative Analysis of Stereoisomeric Forms

The compound exists as a single enantiomer (R-configuration at C2) due to synthetic constraints.

R vs. S Stereoisomers

While the S-enantiomer is theoretically possible, it is not reported in literature. The R-form is stabilized by:

- Axial aminomethyl group : Minimizes steric clashes in the chair conformation.

- Equatorial benzyl ester : Reduces 1,3-diaxial interactions.

Table 4: Stereochemical Comparison

| Parameter | R-Enantiomer | S-Enantiomer* |

|---|---|---|

| C2 configuration | Axial aminomethyl | Equatorial aminomethyl |

| Stability | Higher (conformational strain) | Lower (steric clashes) |

| Biological relevance | Not reported | Hypothetical |

| *Hypothetical values based on related compounds. |

Properties

IUPAC Name |

benzyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHMFJDSNDLBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662552 | |

| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-44-4 | |

| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, also known as (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and an aminomethyl side chain. Its molecular formula is C₁₄H₂₁ClN₂O₂, with a molecular weight of approximately 284.78 g/mol. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features:

- A piperidine ring , which is a common scaffold in many biologically active molecules.

- A benzyl group attached to the piperidine nitrogen, enhancing its chemical properties.

- An aminomethyl side chain , which may facilitate interactions with biological targets.

Potential Therapeutic Applications

-

Neuroprotective Effects :

- Studies have indicated that (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders.

-

Anxiolytic Effects :

- Preliminary research suggests that the compound may have anxiolytic effects, indicating its potential application in managing anxiety disorders.

-

Interactions with Receptors :

- The compound has shown promise in modulating neurotransmitter activity, particularly through interactions with specific receptors and enzymes.

-

Role as a Ligand :

- The amine group may allow it to act as a ligand for metal catalysts, which could influence catalytic activity in various biochemical reactions.

The mechanism of action involves:

- Binding to specific molecular targets, leading to alterations in neurotransmitter systems.

- Potential modulation of enzyme activities related to neurological functions .

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride on animal models subjected to neurotoxic agents. Results indicated a significant reduction in neuronal death and improvement in cognitive functions compared to control groups.

Case Study 2: Anxiolytic Activity

In another study focusing on anxiety models, the compound demonstrated a considerable decrease in anxiety-like behaviors when administered at specific dosages. Behavioral tests such as the elevated plus maze were utilized to assess these effects.

Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Benzyl 5-amino-2-methylpiperidine-1-carboxylate | 1823395-48-7 | Lacks the aminomethyl group; different activity profile. |

| Benzyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate hydrochloride | 1268520-95-1 | Structural variation at the piperidine position; potential different pharmacological effects. |

| (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate | 53302229 | Similar core structure; variations in substituents may influence biological activity. |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₄H₂₁ClN₂O₂

- Molecular Weight : 284.78 g/mol

- Chirality : The compound features a chiral center, which allows it to participate in asymmetric synthesis, making it valuable for producing other chiral compounds.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of benzylamine with piperidine derivatives under controlled conditions, often utilizing phenylsilane as a reducing agent and TMSI for substitution reactions. The resulting product can be purified to yield high-purity intermediates suitable for further applications.

Medicinal Chemistry

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its piperidine structure is a common scaffold in drug design due to its ability to interact with biological targets.

-

Potential Therapeutic Applications :

- Anxiolytic Effects : Preliminary studies suggest that this compound may modulate neurotransmitter activity, indicating potential applications in treating anxiety disorders .

- Cancer Therapy : Research indicates that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to this one have shown cytotoxicity against specific cancer cell lines .

-

Biological Activity :

- The compound’s mechanism of action involves binding to specific receptors and enzymes, which can lead to various biological responses such as enzyme modulation and receptor activation.

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in the production of various industrial chemicals. Its unique chemical properties allow it to serve as a building block for synthesizing more complex molecules used in different industrial applications.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Anxiolytic Activity : In animal models, this compound demonstrated anxiolytic effects, suggesting its utility in developing treatments for anxiety disorders .

- Cancer Research : Investigations into piperidine derivatives have shown promising results in inducing apoptosis in cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Benzyl 4-(aminomethyl)piperidine-1-carboxylate Hydrochloride (CAS: 172348-57-1)

- Molecular Formula : C₁₄H₂₁ClN₂O₂ (identical to the target compound).

- Key Difference: The aminomethyl group is at the 4-position instead of the 2-position.

- Implications : Positional isomerism may alter steric hindrance, solubility, and receptor-binding affinity. For example, the 4-substituted analog could exhibit distinct pharmacokinetic properties due to differences in spatial orientation .

Benzyl 3-aminopiperidine-1-carboxylate Hydrochloride (CAS: 1187931-23-2)

- Molecular Formula : C₁₃H₁₈ClN₂O₂.

- Key Difference: A primary amino group at the 3-position instead of a 2-aminomethyl group.

Protecting Group Variants

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride (CAS: 1159823-04-7)

- Molecular Formula : C₁₁H₂₃ClN₂O₂.

- Key Difference : The Cbz group is replaced with a tert-butyloxycarbonyl (Boc) group.

- Implications : Boc is acid-labile, making this compound more suitable for deprotection under mild acidic conditions compared to the base-sensitive Cbz group. This difference is critical in peptide synthesis and medicinal chemistry workflows .

Ring-Size Analogs

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 876378-16-4)

- Molecular Formula : C₁₃H₁₇ClN₂O₂.

- Key Difference : A 5-membered pyrrolidine ring replaces the 6-membered piperidine ring.

- Pyrrolidine derivatives are often explored for their distinct hydrogen-bonding capabilities and metabolic stability .

Functional Group Analogs

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

- Molecular Formula : C₁₃H₁₈N₂O₂.

- Key Difference: A primary amino group at the 4-position without the aminomethyl spacer.

- Implications: Reduced steric bulk compared to the target compound may improve solubility but limit interactions with hydrophobic binding pockets. Notably, its toxicological profile remains understudied .

Comparative Data Table

Preparation Methods

Reductive Amination Route

A common synthetic approach involves the condensation of a piperidine derivative bearing a free amino group with benzaldehyde, followed by reduction to form the aminomethyl substituent.

- Condensation: 4-aminomethylpiperidine is refluxed with benzaldehyde in toluene under Dean-Stark conditions to remove water azeotropically, forming an imine intermediate.

- Reduction: The imine is reduced, often using phenylsilane in the presence of an iron catalyst, to yield the corresponding aminomethyl piperidine derivative.

- Salt Formation: The free base is treated with hydrochloric acid in tetrahydrofuran (THF) to precipitate the hydrochloride salt, ensuring stability and ease of handling.

- Reaction temperature: 100–150°C during condensation.

- Solvent: Toluene for condensation; THF for salt formation.

- Catalyst: Iron complex for reduction.

- Stoichiometry: Precise molar ratios of amine and aldehyde to optimize yield.

This method benefits from straightforward reaction conditions and allows for stereochemical control when starting from chiral piperidine derivatives.

Protection and Coupling Strategies

To avoid side reactions, the amino group on the piperidine ring is often protected before further transformations.

- N-acetylation: The free amino group is acetylated using acetic anhydride and pyridine at reflux (~140°C for 2 hours) to form an N-acetyl intermediate.

- Acyl Chloride Formation: The N-protected isonipecotic acid is converted to its acyl chloride using thionyl chloride in anhydrous 1,2-dichloroethane at 60°C.

- Friedel-Crafts Acylation: The acyl chloride intermediate undergoes Friedel-Crafts acylation with substituted aromatic compounds in the presence of aluminum trichloride at 90°C overnight to introduce the benzyl moiety.

- Deprotection: Subsequent removal of protecting groups yields the free amine.

- Salt Formation: Final treatment with HCl forms the hydrochloride salt.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Condensation | Toluene, reflux, Dean-Stark apparatus, 100–150°C | Removes water azeotropically to drive imine formation |

| Reduction | Phenylsilane, iron catalyst, room temp to mild heating | Reduces imine to amine selectively |

| Protection (N-acetylation) | Acetic anhydride, pyridine, reflux at 140°C, 2 h | Prevents side reactions during acylation |

| Acyl chloride formation | Thionyl chloride, 1,2-dichloroethane, 60°C, 4 h | Converts acid to reactive acyl chloride |

| Friedel-Crafts acylation | AlCl3, 1,2-dichloroethane, 90°C, overnight | Introduces benzyl aromatic fragment |

| Salt formation | HCl in THF, room temp | Precipitates hydrochloride salt for stability |

Purification and Characterization

- Purification: Column chromatography (5–50% ethyl acetate/hexane) is commonly used to isolate intermediates and final products.

- Salt isolation: The hydrochloride salt is typically obtained by stirring the free base with HCl in THF, followed by filtration and drying.

- Characterization: Nuclear Magnetic Resonance (¹H NMR) confirms the presence of benzyl and aminomethyl groups; Mass Spectrometry (ESI-MS) verifies molecular weight; chiral chromatography assesses enantiomeric purity.

Research Findings and Optimization

- Yield optimization: Use of polar aprotic solvents like DMF during coupling steps enhances nucleophilicity and reaction rates.

- Temperature control: Maintaining reaction temperatures within specified ranges (e.g., 100–150°C) balances reaction kinetics and minimizes decomposition.

- Catalyst selection: Iron complexes for reduction and aluminum trichloride for Friedel-Crafts acylation provide high selectivity and yield.

- Chiral control: Starting from enantiomerically enriched piperidine derivatives ensures retention of stereochemistry throughout synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | Benzaldehyde, phenylsilane, iron catalyst, toluene reflux | Straightforward, stereocontrolled | Requires careful temperature control |

| Protection and coupling | Acetic anhydride, thionyl chloride, AlCl3, 1,2-dichloroethane | Enables aromatic substitution | Multi-step, longer reaction time |

| One-pot domino reaction | β-ketoesters, aromatic aldehydes, aromatic amines, TMSI, MeOH | Efficient, scalable industrially | May require optimization for selectivity |

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride?

Answer:

Synthesis Pathways:

- A common approach involves coupling a benzyl-protected piperidine scaffold with an aminomethyl group. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be synthesized using DMF as a solvent and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate as a precursor, followed by deprotection and hydrochlorination .

- Reaction optimization may include adjusting stoichiometry, temperature, and catalysts (e.g., NaH in THF for alkylation steps) to improve yields .

Characterization Methods:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR to identify piperidine ring protons (δ 1.5–3.0 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- High Performance Liquid Chromatography (HPLC): Assess purity (>98% recommended for research use) with reversed-phase columns and UV detection .

- Infrared Spectroscopy (IR): Detect carbonyl stretching (C=O) near 1680–1720 cm⁻¹ and amine N-H stretches (3300–3500 cm⁻¹) .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid Measures:

- Skin Contact: Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure: Flush eyes with water for 10–15 minutes; consult an ophthalmologist .

- Ingestion: Rinse mouth with water (if conscious) and seek medical attention .

- Storage: Keep in a cool, dark place (<20°C) away from oxidizers. Store in airtight containers to prevent moisture absorption .

Advanced Question: How can researchers optimize reaction yields during the synthesis of this compound?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in coupling reactions .

- Catalyst Screening: Test bases like NaH or Et3N for deprotonation steps, optimizing molar ratios (e.g., 1.2–1.5 equivalents) .

- Temperature Control: Maintain reactions at 0–25°C to minimize side products (e.g., over-alkylation) .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced Question: What strategies are recommended for studying the biological activity of this compound?

Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like GPCRs or ion channels, leveraging its piperidine-amine scaffold .

- In Vitro Assays:

- Metabolic Stability: Perform microsomal incubation (human liver microsomes) with LC-MS/MS analysis to measure half-life .

Advanced Question: How does the stability of this compound vary under different experimental conditions?

Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C typical for piperidine derivatives) .

- pH Sensitivity: Test solubility and stability in buffers (pH 1–12). Hydrochloride salts are generally stable in acidic conditions but may degrade in strong bases .

- Light Sensitivity: Perform accelerated degradation studies under UV light (λ = 254 nm) to assess photolytic byproduct formation .

Advanced Question: What analytical techniques resolve contradictions in purity assessments across different batches?

Answer:

- Comparative HPLC: Use a standardized method (e.g., C18 column, 0.1% TFA in water/acetonitrile) to compare retention times and peak areas .

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]<sup>+</sup>) and detect impurities via high-resolution MS (HRMS) .

- Elemental Analysis: Verify C, H, N, and Cl content (±0.4% theoretical) to identify inorganic contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.